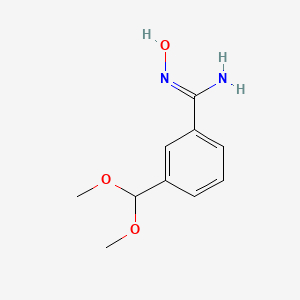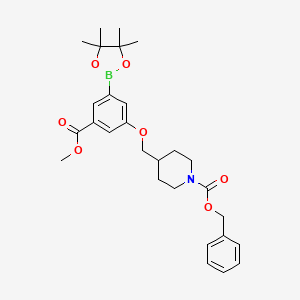![molecular formula C14H18FN3 B13714093 [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine CAS No. 933745-08-5](/img/structure/B13714093.png)
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and efficiency. Industrial production methods may involve scaling up this process and optimizing reaction parameters to ensure consistency and purity of the final product.
Chemical Reactions Analysis
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using reagents like halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug used to treat non-small cell lung cancer.
Navelbine: A chemotherapy medication used to treat various types of cancer.
Alectinib: Another anticancer drug used to treat lung cancer.
Nocodazole: A drug used in cell biology research to disrupt microtubules.
Abermaciclib: A drug used to treat breast cancer.
Vinblastine: A chemotherapy medication used to treat various types of cancer.
Properties
CAS No. |
933745-08-5 |
|---|---|
Molecular Formula |
C14H18FN3 |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
[4-(6-fluoro-1H-benzimidazol-2-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18) |
InChI Key |
VAWJGTDTWLTONX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


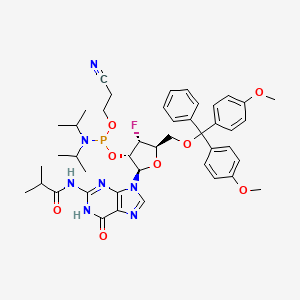
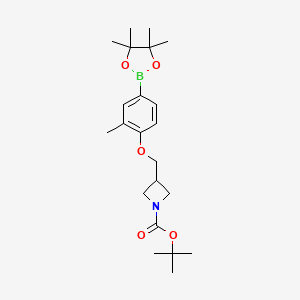
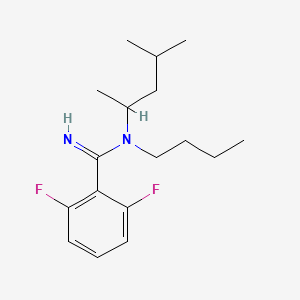
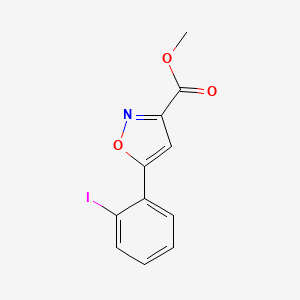
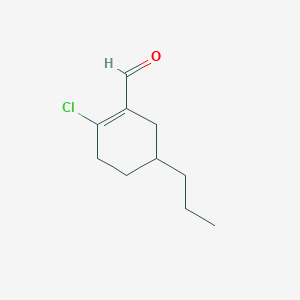
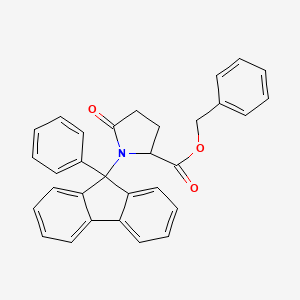
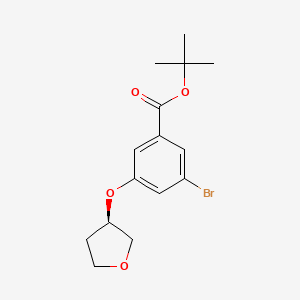
![1-[1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714053.png)
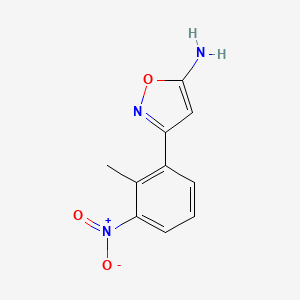
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
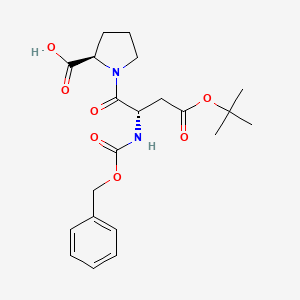
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
